tert-Butyl 2-carbamoylazetidine-1-carboxylate
Overview
Description
tert-Butyl 2-carbamoylazetidine-1-carboxylate is a chemical compound with the molecular formula C₉H₁₆N₂O₃ and a molecular weight of 200.24 g/mol . It is a heterocyclic compound containing an azetidine ring, which is a four-membered nitrogen-containing ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
Azetidines, the core structure of this compound, are known to be important in organic synthesis and medicinal chemistry .
Mode of Action
Azetidines, in general, have a considerable ring strain which drives their reactivity . This strain allows for unique reactivity that can be triggered under appropriate reaction conditions .
Biochemical Pathways
Azetidines are known to be involved in various reactions such as [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical c(sp3)–h functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
Result of Action
Azetidines are known to be a privileged motif in medicinal chemistry and appear in bioactive molecules and natural products .
Action Environment
The stability of azetidines is generally higher than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2-carbamoylazetidine-1-carboxylate can be synthesized through several methods. One common method involves the reaction of this compound with hydrogen chloride in 1,4-dioxane at 0-20°C for 2 hours . Another method involves a multi-step reaction with sodium hydroxide in ethanol and water at 0-20°C, followed by the addition of 4-methyl-morpholine in 1,2-dimethoxyethane at 0°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The reactions are optimized for higher yields and purity, and the processes are scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-carbamoylazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using common reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen chloride, sodium hydroxide, 4-methyl-morpholine, and Lawesson’s reagent . Reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific solvents like 1,4-dioxane, ethanol, and 1,2-dimethoxyethane .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield various substituted azetidine derivatives.
Scientific Research Applications
tert-Butyl 2-carbamoylazetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
tert-Butyl 2-carbamoylazetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2-carbamothioylazetidine-1-carboxylate: This compound has a similar structure but contains a thioyl group instead of a carbamoyl group.
This compound derivatives: Various derivatives of this compound have been synthesized and studied for their unique properties and applications.
The uniqueness of this compound lies in its specific structure and the versatility it offers in synthetic chemistry and research applications.
Properties
IUPAC Name |
tert-butyl 2-carbamoylazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-6(11)7(10)12/h6H,4-5H2,1-3H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEIKFCAPOYPHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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